molecular formula C19H18N4O B2569995 1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one CAS No. 2415565-91-0

1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one

Cat. No.: B2569995
CAS No.: 2415565-91-0
M. Wt: 318.38
InChI Key: ZHWPBSJAOJTBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one ( 2415565-91-0) is a synthetic organic compound with a molecular formula of C19H18N4O and a molecular weight of 318.38 g/mol . It belongs to the class of quinoxaline-piperazine derivatives, a area of significant interest in medicinal chemistry due to the broad pharmacological potential of these hybrids . Quinoxaline derivatives are nitrogen-containing heterocyclic compounds known for their versatile functionalization and significant biological activities . Recent scientific literature highlights the particular research value of quinoxaline-based compounds as potential antiviral agents, especially against respiratory pathogens . Some quinoxaline derivatives have been investigated as potential inhibitors of influenza viruses and coronaviruses, including SARS-CoV-2, making this chemotype a promising scaffold for the development of next-generation antiviral therapeutics . Furthermore, related compounds featuring the piperazine moiety have demonstrated potent positive inotropic activity in preclinical models, suggesting potential applications in cardiovascular research . The structural features of this compound also make it a valuable intermediate for further chemical exploration and synthesis of novel derivatives for various biological evaluations . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-benzyl-4-quinoxalin-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19-14-22(10-11-23(19)13-15-6-2-1-3-7-15)18-12-20-16-8-4-5-9-17(16)21-18/h1-9,12H,10-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWPBSJAOJTBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=NC3=CC=CC=C3N=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Development

1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one serves as a building block in the synthesis of novel pharmaceutical agents. Its quinoxaline structure is known for contributing to diverse biological activities, including:

  • Antitumor Activity : Studies have indicated that derivatives of quinoxaline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications of the quinoxaline scaffold have shown promising results in inhibiting tumor growth through mechanisms such as inducing apoptosis and inhibiting angiogenesis .
  • Neuropharmacological Effects : The piperazine moiety is often associated with interactions at dopamine receptors, suggesting potential applications in treating neurological disorders such as schizophrenia and depression. Research indicates that compounds with similar structures can modulate dopaminergic signaling pathways .

The biological activity of 1-benzyl-4-(quinoxalin-2-yl)piperazin-2-one has been explored through various studies:

  • Anticancer Mechanisms : The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression, including topoisomerase II and various receptor tyrosine kinases (RTKs) like VEGFR and EGFR. These interactions suggest that the compound may disrupt critical signaling pathways necessary for tumor survival and proliferation .
  • Anti-inflammatory Properties : In vivo studies have demonstrated significant anti-inflammatory effects, particularly in models of induced edema. This suggests that the compound may also be useful in managing inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-benzyl-4-(quinoxalin-2-yl)piperazin-2-one typically involves multi-step procedures, utilizing common reagents and conditions to optimize yields. Understanding the SAR is crucial for enhancing its efficacy:

Compound NameStructure FeaturesBiological Activity
8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dioneContains a piperazine core with additional modificationsPotential anticancer activity
1-(2-Pyrimidyl)piperazineA simpler piperazine derivativeUsed in various chemical studies
4-(1-benzoyl indol-3-yl)-(1,2,4)-triazolo(4,3-a)quinoxalineCombines indole and quinoxaline structuresExhibits antimicrobial properties

Case Studies

Several case studies highlight the therapeutic potential of 1-benzyl-4-(quinoxalin-2-yl)piperazin-2-one:

  • Cytotoxicity Against Cancer Cell Lines : A study demonstrated that derivatives exhibited IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum, indicating moderate to high antimalarial activity alongside anticancer properties .
  • Neuropharmacological Evaluation : Research into compounds structurally related to 1-benzyl-4-(quinoxalin-2-yl)piperazin-2-one revealed their ability to enhance dopaminergic activity, suggesting potential applications in treating mood disorders .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety is known to interact with DNA and proteins, leading to the inhibition of various biological processes. The piperazine ring enhances the compound’s ability to cross cell membranes, increasing its bioavailability . The benzyl group further modulates the compound’s pharmacokinetic properties, making it more effective in its biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Research Implications :

  • Quinoxaline vs. Quinolizinone/Benzoxazole: The quinoxaline moiety in the target compound introduces additional nitrogen atoms, which may enhance hydrogen bonding or π-π stacking interactions compared to benzoxazole (oxygen-containing) or quinolizinone cores .
  • The absence of such groups in the target compound may favor aqueous stability .
Comparison with Piberaline ()

Piberaline (1-benzyl-4-picolinoylpiperazine, C₁₇H₁₉N₃O) shares a benzyl-piperazine scaffold but differs critically in substituents:

Parameter 1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one Piberaline
4-position substituent Quinoxalin-2-yl (C₈H₅N₂) 2-Pyridinylcarbonyl (C₆H₄NO)
Core structure Piperazin-2-one (lactam) Piperazine (non-cyclic amide)
Nitrogen content 5 N atoms 3 N atoms
Pharmacological class Not specified Antidepressant

Key Findings :

  • Lactam vs.
  • Aromatic Systems: Quinoxaline’s dual nitrogen atoms may engage in stronger interactions with enzymes or receptors compared to Piberaline’s pyridine carbonyl, which has a single nitrogen. This could alter target selectivity or metabolic stability .

Biological Activity

1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one is a heterocyclic compound notable for its structural features, which include a piperazine ring, a benzyl group, and a quinoxaline moiety. Its molecular formula contributes to its potential pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of 1-benzyl-4-(quinoxalin-2-yl)piperazin-2-one typically involves multi-step procedures that optimize yield and purity through controlled conditions and catalysts. The unique substitution pattern of this compound influences its reactivity and biological properties, distinguishing it from other related compounds.

Anticancer Properties

1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one has demonstrated significant anticancer activity in various studies. It interacts with multiple molecular targets, including G-protein-coupled receptors and ion channels, which influence cellular signaling pathways.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-72.3
HCT-1161.9
A5495.0
HuTu 804.5

The compound exhibits selective cytotoxicity against cancer cell lines while displaying minimal toxicity to normal cells, indicating its potential as a therapeutic agent with a favorable safety profile.

Research indicates that the biological activity of 1-benzyl-4-(quinoxalin-2-yl)piperazin-2-one may be mediated through the modulation of various signaling pathways. It has been shown to inhibit key enzymes involved in cancer progression and metastasis, contributing to its anticancer effects.

Case Study: Inhibition of FGFR1
A study evaluating the compound's effect on fibroblast growth factor receptor 1 (FGFR1) revealed promising results. The compound exhibited potent inhibitory activity at concentrations as low as 10 µM, suggesting its potential as an FGFR1 inhibitor in cancer therapy .

Comparative Analysis

To contextualize the biological activity of 1-benzyl-4-(quinoxalin-2-yl)piperazin-2-one, it is useful to compare it with other structurally similar compounds.

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dionePiperazine core with modificationsPotential anticancer activity
1-(2-Pyrimidyl)piperazineSimpler piperazine derivativeUsed in various chemical studies
4-(1-benzoyl indol-3-yl)-(1,2,4)-triazolo(4,3-a)quinoxalineCombines indole and quinoxaline structuresExhibits antimicrobial properties

The unique combination of functional groups in 1-benzyl-4-(quinoxalin-2-yl)piperazin-2-one enhances its reactivity and biological effects compared to these compounds.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one, and how can reaction parameters be optimized?

Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions involving quinoxaline derivatives and benzyl-piperazine precursors. Microwave-assisted synthesis (e.g., 120°C, 250W) significantly enhances reaction efficiency and yield compared to conventional heating . Key parameters to optimize include:

  • Solvent selection : Polar aprotic solvents like DMF or 1,4-dioxane improve solubility and reaction rates.
  • Catalysts : Palladium-based catalysts or mild bases (e.g., K₂CO₃) facilitate coupling reactions.
  • Reaction time : Microwave irradiation reduces reaction time from hours to minutes .
    Purification often involves column chromatography or recrystallization, with purity verified by HPLC (>95%) .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the benzyl, quinoxaline, and piperazine moieties via characteristic shifts (e.g., quinoxaline aromatic protons at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 306.1) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97%) .
  • Melting Point Analysis : Sharp melting points (e.g., 187–190°C) indicate crystalline purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders .
  • Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention if irritation persists .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s potential as a P-glycoprotein (P-gp) inhibitor?

Answer:

  • Cell-Based Assays : Use P-gp-overexpressing cell lines (e.g., Lucena 1) and measure intracellular accumulation of fluorescent substrates (e.g., Rho123) via flow cytometry. Compare results to controls (e.g., verapamil) .
  • Dose-Response Studies : Test compound concentrations (1–50 µM) to calculate IC₅₀ values. Include negative (DMSO) and positive controls.
  • Cytotoxicity Screening : Parallel MTT assays ensure observed effects are not due to cell death .
  • Data Interpretation : Normalize fluorescence intensity to cell count and validate with statistical tests (e.g., ANOVA).

Q. How can contradictions between computational predictions and experimental biological activity data be resolved?

Answer:

  • Orthogonal Assays : Validate computational docking results (e.g., P-gp binding affinity) with competitive inhibition assays using known substrates (e.g., doxorubicin) .
  • Structural Analysis : Perform X-ray crystallography or molecular dynamics simulations to identify conformational mismatches between predicted and actual binding modes.
  • Batch Reproducibility : Re-synthesize the compound to rule out synthetic variability impacting bioactivity .

Q. What factorial design approaches are suitable for optimizing the compound’s synthetic yield?

Answer: A 2³ full factorial design can systematically evaluate three factors:

  • Factor A : Reaction temperature (80°C vs. 120°C).
  • Factor B : Catalyst loading (0.5 mol% vs. 2 mol%).
  • Factor C : Solvent (DMF vs. 1,4-dioxane).
    Response Variables : Yield (%) and purity (HPLC).
    Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy). Post-optimization, validate predictions with confirmatory runs .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Solvent Selection : Transition to greener solvents (e.g., ethanol/water mixtures) to simplify purification .
  • Byproduct Management : Optimize quenching steps (e.g., aqueous workup) to remove unreacted starting materials.
  • Quality Control : Establish release criteria (e.g., ≥95% purity, residual solvent limits) aligned with ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.